N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects. The presence of a fluorophenyl group and a piperidine ring suggests that this compound may interact with various biological targets, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the furan moiety.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide may have several scientific research applications:
Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of similar compounds.
Biology: Investigating its interactions with biological targets, such as receptors or enzymes, can help understand its potential pharmacological effects.
Medicine: Exploring its analgesic or anesthetic properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide would likely involve interactions with specific molecular targets, such as receptors or ion channels. The fluorophenyl group and piperidine ring may play crucial roles in binding to these targets, influencing the compound’s efficacy and potency. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)benzamide
- N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide may exhibit unique properties due to the presence of the furan ring, which can influence its chemical reactivity and biological activity. The fluorophenyl group may also enhance its binding affinity to certain targets, potentially leading to improved pharmacological effects.
Properties
CAS No. |
1802489-71-9 |
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Molecular Formula |
C24H25FN2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25FN2O2/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19/h1-11,18,22H,12-17H2 |
InChI Key |
MGEQOAJOFFXWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=C(C=C2)F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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